molecular formula C10H14FN B2834062 (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine CAS No. 2248200-47-5

(2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine

Cat. No. B2834062
CAS RN: 2248200-47-5
M. Wt: 167.227
InChI Key: JJLKPEMBTBLDPI-MRVPVSSYSA-N
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Description

(2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine, also known as fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant and anxiolytic medication. It was first synthesized in 1972 by Eli Lilly and Company and was approved by the FDA in 1987. Fluoxetine is widely used in the treatment of major depressive disorder, obsessive-compulsive disorder, bulimia nervosa, and panic disorder.

Mechanism of Action

Fluoxetine selectively inhibits the reuptake of serotonin in the presynaptic neuron, leading to increased serotonin levels in the synaptic cleft. The increased serotonin levels activate postsynaptic receptors, leading to improved mood and reduced anxiety.
Biochemical and Physiological Effects:
Fluoxetine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. This effect is believed to contribute to the drug's antidepressant and anxiolytic effects. Fluoxetine has also been shown to reduce the levels of inflammatory cytokines, which have been implicated in the pathogenesis of depression and anxiety.

Advantages and Limitations for Lab Experiments

Fluoxetine is widely used in laboratory experiments to study the effects of serotonin on various physiological and biochemical processes. The drug's selectivity for serotonin reuptake makes it a useful tool for studying the role of serotonin in the brain. However, (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine has been shown to have off-target effects on other neurotransmitters, such as dopamine and norepinephrine, which may complicate the interpretation of results.

Future Directions

Future research on (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine may focus on identifying the genetic and environmental factors that influence the drug's efficacy and side effects. Additionally, studies may investigate the use of this compound in combination with other medications or therapies to improve treatment outcomes. Finally, research may explore the potential use of this compound in the treatment of other disorders, such as post-traumatic stress disorder and social anxiety disorder.
Conclusion:
In conclusion, this compound, or this compound, is a selective serotonin reuptake inhibitor used in the treatment of various psychiatric disorders. The drug's ability to selectively inhibit serotonin reuptake has been shown to improve mood, reduce anxiety, and decrease the frequency and severity of panic attacks. Fluoxetine has been extensively studied for its efficacy and safety, and future research may focus on improving treatment outcomes and identifying new therapeutic applications.

Synthesis Methods

The synthesis of (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine involves the reaction of 4-chlorobenzotrifluoride with N-methyl-3-(4-methylpiperidin-1-yl) propan-1-amine in the presence of base and a palladium catalyst. The reaction yields this compound, which is then purified and formulated into various dosage forms.

Scientific Research Applications

Fluoxetine has been extensively studied for its efficacy in the treatment of various psychiatric disorders. The drug's ability to selectively inhibit the reuptake of serotonin has been shown to improve mood, reduce anxiety, and decrease the frequency and severity of panic attacks. Fluoxetine has also been found to be effective in the treatment of bulimia nervosa, reducing the frequency of binge-eating and purging behaviors.

properties

IUPAC Name

(2R)-3-(4-fluorophenyl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,8H,6-7,12H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLKPEMBTBLDPI-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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